
3-甲酰基喹啉甲酯
描述
Methyl quinoline-3-carboxylate is a useful research compound. Its molecular formula is C11H9NO2 and its molecular weight is 187.19 g/mol. The purity is usually 95%.
The exact mass of the compound Methyl quinoline-3-carboxylate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 86584. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Methyl quinoline-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl quinoline-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
绿色化学合成
3-甲酰基喹啉甲酯衍生物采用绿色化学原理合成,最大限度地减少对环境的影响。 这些方法包括微波辅助合成、无溶剂条件以及可回收催化剂的使用 。这种方法不仅减少了有害废物,而且提高了化学过程的效率。
药物化学
包括3-甲酰基喹啉甲酯在内的喹啉衍生物在药物化学中占有突出地位,因为它们具有广泛的生物活性。 它们表现出抗癌、抗氧化、抗炎、抗疟疾、抗SARS-CoV-2和抗结核特性 。这些化合物是开发新型治疗剂的必要组成部分。
光催化
合成喹啉衍生物的创新方法包括光催化,其中像3-甲酰基喹啉甲酯这样的化合物在紫外线照射下使用纳米结构TiO2光催化剂形成 。该技术以其低能耗和潜在的规模化优势而著称。
血液凝固抑制
3-甲酰基喹啉甲酯衍生物用于创建杂合分子,这些分子充当血液凝固因子Xa和XIa的双重抑制剂。这些抑制剂对于开发对正常止血影响最小的抗血栓治疗至关重要。
抗病毒研究
3-甲酰基喹啉甲酯的衍生物已被研究为强效的乙型肝炎病毒复制抑制剂。 分子对接模拟表明这些化合物可以有效地干扰病毒的生命周期 。
绿色化学中的有机中间体
研究重点是通过绿色化学合成有机中间体,利用3-甲酰基喹啉甲酯。 这些中间体对于硝化、溴化和氧化反应等工业过程至关重要 。
药物发现
包括3-甲酰基喹啉甲酯在内的喹啉骨架被认为是药物发现中的一个特权结构。 它存在于各种FDA批准的药物和天然产物中,突出了它在药理学中的重要性 。
作用机制
Mode of Action
Quinoline derivatives are known to interact with their targets in various ways, including intercalation into DNA, inhibition of enzymes, and modulation of receptors
Biochemical Pathways
Quinoline derivatives are known to affect various biochemical pathways, depending on their specific targets. For instance, some quinoline derivatives have been reported to inhibit DNA synthesis, disrupt cell signaling pathways, and modulate immune responses
Result of Action
Quinoline derivatives can have various effects at the molecular and cellular levels, depending on their specific targets and modes of action. These effects can include changes in gene expression, disruption of cell signaling pathways, and induction of cell death
Action Environment
The action, efficacy, and stability of Methyl quinoline-3-carboxylate can be influenced by various environmental factors. These factors can include the pH and temperature of the environment, the presence of other molecules, and the specific characteristics of the target cells
安全和危害
未来方向
Quinoline and its derivatives are a vital nucleus in several natural products and FDA-approved drugs . They are considered a privileged structure in drug discovery programs because of their broad spectrum of bio-responses, including anticancer, antioxidant, anti-COVID-19, anti-inflammatory, anti-mycobacterial, antimicrobial, anticonvulsant, cardiovascular, antituberculosis, anti-plasmodial, antibacterial activities . Therefore, the quinoline scaffolds signify a unique class of pharmacophores present in various therapeutic agents .
属性
IUPAC Name |
methyl quinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c1-14-11(13)9-6-8-4-2-3-5-10(8)12-7-9/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWRATHCADZOYAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=CC=CC=C2N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80292961 | |
| Record name | methyl quinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80292961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53951-84-1 | |
| Record name | 53951-84-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86584 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | methyl quinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80292961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
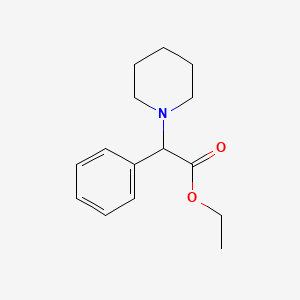

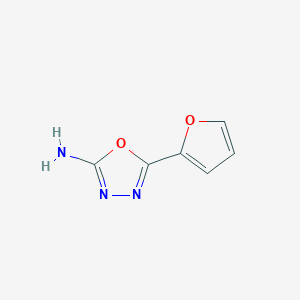
![N-[amino(imino)methyl]pyrrolidine-1-carboximidamide](/img/structure/B1295643.png)

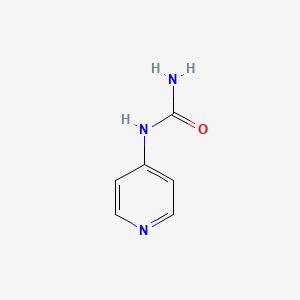
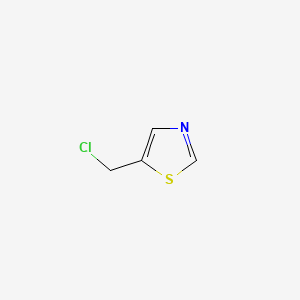

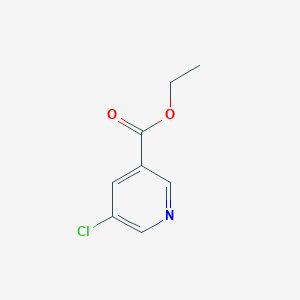
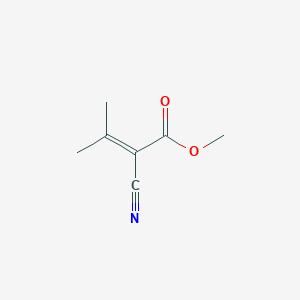
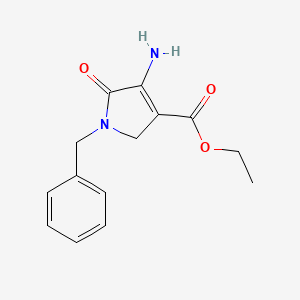

![[1,2,4]Triazolo[4,3-a]pyridine](/img/structure/B1295661.png)

